molecular formula C13H17N3O B2969270 2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide CAS No. 1214832-52-6

2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide

Cat. No.: B2969270
CAS No.: 1214832-52-6
M. Wt: 231.299
InChI Key: ITMWMUMGRHXBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in the structure contributes to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the reaction between tryptamine and an appropriate acylating agent. For example, the reaction between tryptamine and an acyl chloride or anhydride in the presence of a base such as triethylamine can yield the desired compound. Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between tryptamine and a carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar structure with an additional isobutylphenyl group.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of the ethyl group.

Uniqueness

2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the amino and ethyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-15-13(17)11(14)7-9-8-16-12-6-4-3-5-10(9)12/h3-6,8,11,16H,2,7,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMWMUMGRHXBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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